molecular formula C13H7Cl2F4NO B14314135 3,5-Dichloro-2-fluoro-4-[3-(trifluoromethyl)phenoxy]aniline CAS No. 115812-52-7

3,5-Dichloro-2-fluoro-4-[3-(trifluoromethyl)phenoxy]aniline

Cat. No.: B14314135
CAS No.: 115812-52-7
M. Wt: 340.10 g/mol
InChI Key: QAYOKLIEJXFJGV-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-fluoro-4-[3-(trifluoromethyl)phenoxy]aniline is a complex organic compound characterized by the presence of multiple halogen atoms and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-2-fluoro-4-[3-(trifluoromethyl)phenoxy]aniline typically involves multiple steps, including halogenation, nucleophilic substitution, and coupling reactions. One common method involves the following steps:

    Halogenation: The starting material, a suitable aromatic compound, undergoes halogenation to introduce chlorine and fluorine atoms at specific positions on the benzene ring.

    Nucleophilic Substitution: The halogenated intermediate is then subjected to nucleophilic substitution reactions to introduce the phenoxy group. This step often requires the use of strong bases and specific reaction conditions to achieve high yields.

    Coupling Reactions: The final step involves coupling the substituted aromatic compound with aniline derivatives to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions are often employed to enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2-fluoro-4-[3-(trifluoromethyl)phenoxy]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various halogenating agents are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

3,5-Dichloro-2-fluoro-4-[3-(trifluoromethyl)phenoxy]aniline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-fluoro-4-[3-(trifluoromethyl)phenoxy]aniline involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms and phenoxy group contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-4-(trifluoromethyl)aniline
  • 4-Fluoro-3-(trifluoromethyl)aniline
  • 3,5-Dichloro-4-(difluoromethoxy)aniline

Uniqueness

3,5-Dichloro-2-fluoro-4-[3-(trifluoromethyl)phenoxy]aniline is unique due to the specific arrangement of halogen atoms and the phenoxy group on the aromatic ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.

Properties

CAS No.

115812-52-7

Molecular Formula

C13H7Cl2F4NO

Molecular Weight

340.10 g/mol

IUPAC Name

3,5-dichloro-2-fluoro-4-[3-(trifluoromethyl)phenoxy]aniline

InChI

InChI=1S/C13H7Cl2F4NO/c14-8-5-9(20)11(16)10(15)12(8)21-7-3-1-2-6(4-7)13(17,18)19/h1-5H,20H2

InChI Key

QAYOKLIEJXFJGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C(=C2Cl)F)N)Cl)C(F)(F)F

Origin of Product

United States

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